

# Methyl Pyrophosphate: Chemical Architecture, Synthesis, and Stability Profiles

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## Compound of Interest

Compound Name: *Diphosphoric acid, monomethyl ester*

CAS No.: 56399-35-0

Cat. No.: B13421986

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## Executive Summary

Methyl pyrophosphate (MMP), chemically distinct from its isoprenoid analogues like dimethylallyl pyrophosphate (DMAPP), represents a fundamental mono-ester of pyrophosphoric acid. With a molecular weight of 192.00 g/mol (free acid), it serves as a critical structural probe in mechanistic enzymology, particularly for studying pyrophosphatase activity and phosphate transfer kinetics.

This guide provides a rigorous analysis of MMP's chemical identity, a validated protocol for its synthesis via morpholidate coupling, and a detailed examination of its hydrolytic stability.

## Chemical Identity & Physicochemical Properties[1] [2][3][4][5]

### Nomenclature and Classification

- IUPAC Name: O-Methyl dihydrogen diphosphate

- Common Name: Methyl pyrophosphate; Monomethyl pyrophosphate
- CAS Registry Number: 56399-35-0 (Free acid); 19804511 (PubChem CID)
- Empirical Formula:

## Molecular Weight Calculation

The precise molecular weight is derived from standard atomic weights (

).

Element	Count	Atomic Mass (g/mol)	Subtotal (g/mol)
Carbon (C)	1	12.011	12.011
Hydrogen (H)	6	1.008	6.048
Phosphorus (P)	2	30.974	61.948
Oxygen (O)	7	15.999	111.993
Total MW	192.00 g/mol		

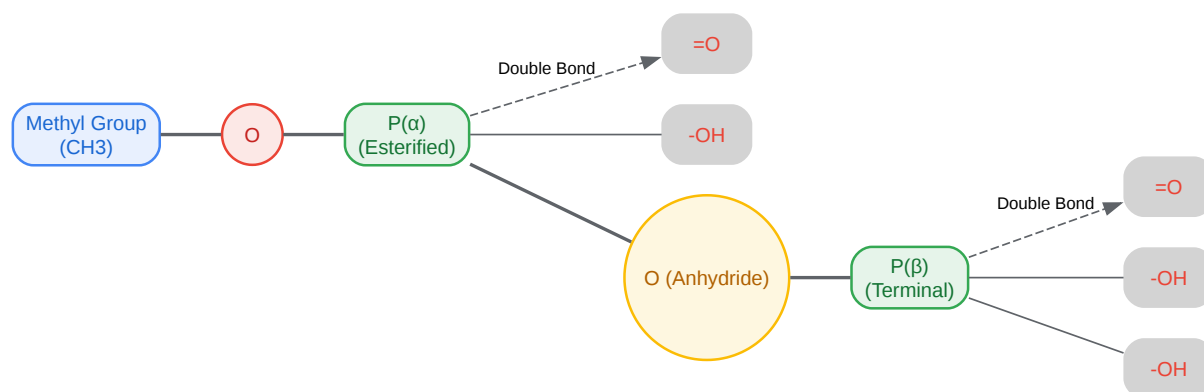
## Structural Architecture

MMP consists of a methyl group esterified to one of the phosphate units of a pyrophosphate backbone. Unlike symmetric pyrophosphates, MMP possesses chemically distinct phosphorus environments (

and

), observable via

NMR.



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Figure 1: Connectivity of Methyl Pyrophosphate showing the phosphoanhydride linkage.

## Synthesis Protocol: Morpholidate Coupling Strategy

While simple heating of methanol with phosphoric acid yields complex mixtures, the Morpholidate Coupling Method is the gold standard for synthesizing specific mono-esters of pyrophosphates with high purity. This protocol avoids the formation of symmetric dimethyl pyrophosphate.

### Reaction Logic

- Activation: Methyl phosphate is converted to a reactive morpholidate intermediate using dicyclohexylcarbodiimide (DCC).
- Coupling: The morpholidate reacts with inorganic phosphate ( ) (as the tributylammonium salt) to form the P-O-P bond.
- Selectivity: The steric bulk of the morpholine group prevents self-polymerization.

### Step-by-Step Methodology

## Reagents:

- Methyl phosphate (disodium salt)
- Morpholine<sup>[1]</sup>
- Dicyclohexylcarbodiimide (DCC)
- Orthophosphoric acid (85%)
- Tributylamine<sup>[1]</sup>
- Solvents: tert-Butanol, Water, Methanol

## Protocol:

- Preparation of Methyl Phosphoromorpholidate:
  - Dissolve methyl phosphate (10 mmol) in water/tert-butanol (1:1 v/v).
  - Add morpholine (40 mmol) and DCC (40 mmol) dropwise.
  - Reflux for 3 hours. The solution will become heterogeneous as dicyclohexylurea (DCU) precipitates.
  - Filter off DCU. Evaporate the filtrate to dryness to obtain the morpholidate salt.
- Coupling Reaction:
  - Prepare a solution of tributylammonium phosphate (20 mmol) in anhydrous pyridine.
  - Add the dried methyl phosphoromorpholidate (from step 1).
  - Evaporate the mixture (azeotropic drying with pyridine) 3 times to ensure anhydrous conditions (Critical Step: Water hydrolyzes the intermediate).
  - Stir the final residue in dry pyridine at room temperature for 24–48 hours.
- Purification:

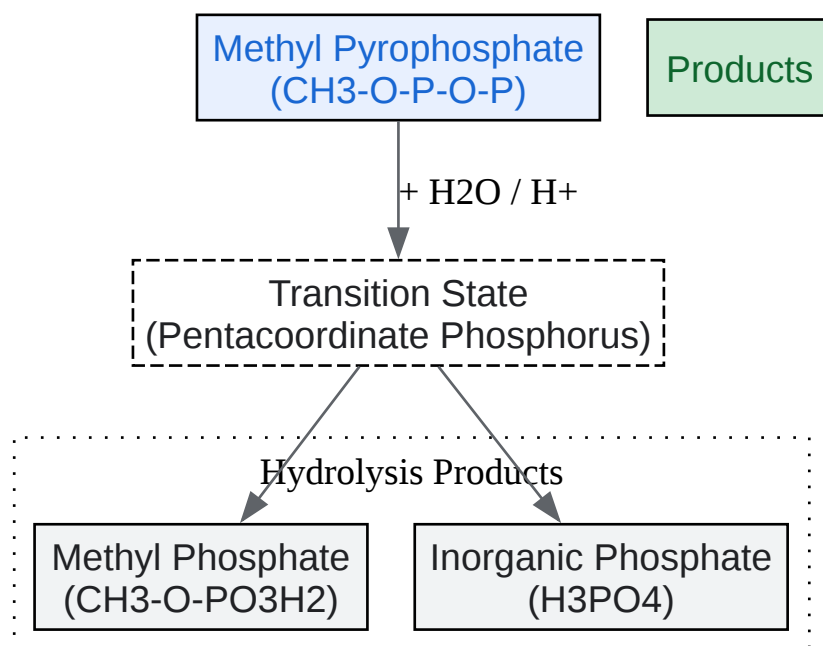
- Evaporate pyridine. Resuspend residue in water.[2]
- Chromatography: Apply to a DEAE-Sephadex A-25 column (bicarbonate form).
- Elution: Use a linear gradient of triethylammonium bicarbonate (TEAB) buffer (0.1 M to 0.5 M).
- Result: Inorganic phosphate elutes first, followed by Methyl Pyrophosphate, and finally unreacted methyl phosphate.

## Stability & Hydrolysis Profile

The phosphoanhydride bond (P-O-P) in MMP is thermodynamically unstable but kinetically stable at neutral pH. Its degradation is a critical consideration for storage and experimental design.

## Hydrolysis Mechanism

Hydrolysis is acid-catalyzed and proceeds via nucleophilic attack of water on the phosphorus atom.



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Figure 2: Acid-catalyzed hydrolysis pathway of Methyl Pyrophosphate.

## Stability Data Table

Condition	Half-Life ( )	Observation
pH 1.0 (Acidic)	< 2 hours	Rapid hydrolysis to Methyl Phosphate + .
pH 7.0 (Neutral)	> 30 days	Stable at 4°C; slow degradation at RT.
pH 10.0 (Basic)	Stable	Resistant to nucleophilic attack by .
Presence of	Reduced Stability	Metal ions coordinate phosphates, catalyzing hydrolysis.

## Biological Context & Distinction

Critical Note for Researchers: Do not confuse Methyl Pyrophosphate (MMP) with Dimethylallyl Pyrophosphate (DMAPP).

- MMP ( )  
): A synthetic probe. Used to study the "intrinsic" rate of pyrophosphate hydrolysis in the absence of complex leaving groups.
- DMAPP ( )  
): A biological metabolite. The substrate for prenyltransferases in the terpene biosynthesis pathway.

Application in Enzymology: MMP is often used as a "slow substrate" for inorganic pyrophosphatases. Because the methyl group is smaller and electronically different from a second phosphate (as in

) or a prenyl group,

values for MMP provide insight into the active site's steric and electronic requirements.

## References

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